Product packaging for 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane(Cat. No.:CAS No. 2287290-43-9)

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2808407
CAS No.: 2287290-43-9
M. Wt: 120.099
InChI Key: JWRVPESNGKQHRP-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is an organic compound with the molecular formula C5H6F2O . This bicyclic structure features a fused oxirane and cyclopentane ring system, functionalized with two fluorine atoms at a single carbon center . The compound's SMILES notation is C1CC(C2C1O2)(F)F, and its InChIKey is JWRVPESNGKQHRP-UHFFFAOYSA-N . As a derivative of 6-oxabicyclo[3.1.0]hexane (cyclopentane oxide), it belongs to a class of strained ethers that are of significant interest in synthetic and medicinal chemistry as versatile building blocks . The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this difluorinated scaffold particularly valuable for the discovery and development of new pharmaceuticals and agrochemicals . Researchers can utilize this compound as a key synthetic intermediate to introduce a rigid, fluorinated moiety into larger, more complex target molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Please refer to the Certificate of Analysis (COA) for lot-specific details, including CAS Registry Number and purity data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F2O B2808407 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane CAS No. 2287290-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)2-1-3-4(5)8-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVPESNGKQHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287290-43-9
Record name 2,2-difluoro-6-oxabicyclo[3.1.0]hexane
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Synthetic Methodologies for 2,2 Difluoro 6 Oxabicyclo 3.1.0 Hexane and Its Analogues

Cyclization Reaction Strategies

Cyclization reactions represent a fundamental approach to the synthesis of bicyclo[3.1.0]hexane systems. These strategies often involve the formation of the cyclopropane (B1198618) ring onto a pre-existing five-membered ring through intramolecular reactions.

Intramolecular Cyclization Approaches to Bicyclo[3.1.0]hexane Systems

Intramolecular cyclization is a powerful strategy that often provides high levels of stereocontrol in the formation of the bicyclic core. These methods typically involve the cyclopropanation of an olefin tethered to a suitable precursor.

Dirhodium(II) catalysts are exceptionally effective in promoting the decomposition of α-diazoacetates to generate metal carbene intermediates, which can then undergo intramolecular cyclopropanation with a suitably positioned double bond. This methodology has been successfully applied to the synthesis of various bicyclo[3.1.0]hexane analogues, including nitrogen-containing systems.

For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) can be achieved with very low catalyst loadings of dirhodium(II) catalysts (as low as 0.005 mol %). nih.govnih.gov The choice of catalyst and subsequent hydrolysis conditions can direct the stereochemical outcome, allowing for the selective formation of either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate product. nih.govnih.gov While dirhodium(II)-catalyzed reactions with donor/acceptor carbenes are often highly diastereoselective, achieving high turnover numbers with simple acceptor carbenes derived from EDA demonstrates the broad utility of this approach. nih.gov The use of chiral dirhodium(II) carboxamide catalysts can also induce high levels of enantioselectivity in the intramolecular cyclopropanation of allylic and homoallylic diazoacetates. acs.org

CatalystSubstrateProduct DiastereoselectivityCatalyst Loading (mol%)Reference
Dirhodium(II) acetateN-Boc-2,5-dihydropyrrole & Ethyl DiazoacetateDiastereomeric mixtureNot specified nih.gov
Various Dirhodium(II) catalystsN-Boc-2,5-dihydropyrrole & Ethyl DiazoacetateHigh (exo or endo)0.005 nih.govnih.gov
Chiral Dirhodium(II) carboxamidesAllylic/Homoallylic DiazoacetatesHigh enantioselectivityNot specified acs.org

Cyclization Involving Fluorinated Intermediates

The introduction of fluorine atoms can significantly alter the biological and chemical properties of a molecule. Syntheses targeting fluorinated bicyclo[3.1.0]hexane systems often employ precursors that already contain the requisite fluorine atoms.

The addition of difluorocarbene to unsaturated systems is a direct method for constructing gem-difluorocyclopropane rings. This strategy has been applied to the synthesis of nucleoside analogues featuring a 2-oxabicyclo[3.1.0]hexane framework. Treatment of protected 3',4'-unsaturated uridine (B1682114) derivatives with difluorocarbene, generated from reagents like bis(trifluoromethyl)mercury (B14153196) and sodium iodide, yields the desired 2,2-difluoro-6-oxabicyclo[3.1.0]hexane core fused to the nucleoside. acs.orgresearchgate.netdntb.gov.ua The stereoselectivity of the carbene addition is influenced by steric factors on the dihydrofuran ring, with the bulky nucleobase directing the approach of the carbene. acs.orgresearchgate.net For 2'-deoxy-3',4'-unsaturated nucleosides, the protected β-anomeric nucleobase provides steric hindrance that leads to stereoselective α-face addition of the difluorocarbene. researchgate.net

Annulation Techniques

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a convergent approach to bicyclo[3.1.0]hexane systems. These methods are particularly valuable for constructing the five-membered ring of the bicyclic system.

(3+2) Annulation of Cyclopropenes with Cyclic Compounds

The (3+2) annulation of cyclopropenes with a three-atom partner is a powerful and convergent strategy for synthesizing the bicyclo[3.1.0]hexane skeleton. nih.gov This approach builds the five-membered ring onto the pre-existing three-membered ring of the cyclopropene (B1174273).

A notable example is the photoredox-mediated (3+2) annulation between diester-substituted cyclopropenes and aminocyclopropanes. nih.govresearchgate.net This reaction, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, proceeds under mild conditions with a broad substrate scope. nih.govrsc.org A key feature of this methodology is its high diastereoselectivity, especially when using difluorocyclopropenes. nih.govresearchgate.net The combination of difluorocyclopropenes with a removable substituent on the cyclopropylaniline partner allows for the synthesis of highly functionalized and fluorinated bicyclo[3.1.0]hexanes, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.netrsc.org Mechanistic studies suggest this formal [3+2] cycloaddition proceeds through a stepwise radical process.

Cyclopropene PartnerCyclic PartnerCatalyst SystemKey FeatureReference
Diester-substituted cyclopropenesAminocyclopropanesOrganic or Iridium Photoredox Catalyst / Blue LEDBroad scope, mild conditions nih.govresearchgate.net
DifluorocyclopropenesCyclopropylanilines with removable substituentIridium Photoredox Catalyst / Blue LEDHigh diastereoselectivity nih.govresearchgate.netrsc.org
Various CyclopropenesCyclopropanesBoronyl Radical CatalystMetal-free conditions researchgate.net

Difluorocarbene Addition Reactions

The addition of difluorocarbene to unsaturated five-membered rings is a primary and highly effective method for constructing the this compound skeleton. This reaction has been extensively studied, particularly for the synthesis of nucleoside analogues.

The stereoselectivity of difluorocarbene addition is a crucial aspect of these syntheses, often dictated by the steric environment of the substrate.

The reaction of difluorocarbene with protected 2'-deoxy-3',4'-unsaturated nucleosides is a key method for synthesizing nucleoside analogues containing the this compound framework. nih.govacs.org In these reactions, difluorocarbene is typically generated from reagents such as bis(trifluoromethyl)mercury and sodium iodide. nih.govresearchgate.net The addition of the difluorocarbene to the 3',4'-double bond of the dihydrofuran ring of the nucleoside occurs with high stereoselectivity. nih.govresearchgate.net

The stereochemical outcome of the reaction is a result of a stereoselective alpha-face addition to the dihydrofuran ring. nih.govresearchgate.net This is attributed to the steric hindrance presented by the protected beta-anomeric nucleobases, which directs the incoming difluorocarbene to the opposite face of the ring. nih.govresearchgate.net This approach has been successfully applied to derivatives of both adenosine (B11128) and uridine. nih.govresearchgate.net The resulting difluorocyclopropane-fused nucleoside analogues can be deprotected to yield the final target compounds. nih.govacs.org Furthermore, a protected uracil (B121893) derivative has been smoothly converted into its corresponding cytosine analogue via a 4-(1,2,4-triazol-1-yl) intermediate. nih.govacs.org

Table 2: Stereoselective Difluorocarbene Addition to 3',4'-Unsaturated Nucleosides

Entry Unsaturated Nucleoside Derivative Difluorocarbene Source Product Yield (%)
1 Protected 2'-deoxy-3',4'-unsaturated uridine (CF3)2Hg, NaI Protected this compound uridine analogue 75

The addition of difluorocarbene to dihydrofurans derived from carbohydrates represents another important route to enantiomerically pure this compound systems. While specific details on the synthesis of the parent compound were not the focus of the provided sources, the synthesis of related 3-deoxynucleosides with a 2-oxabicyclo[3.1.0]hexane sugar moiety has been reported through the addition of difluorocarbene to 1,2-dihydrofurans derived from D- and L-xylose. amanote.com This demonstrates the applicability of this methodology to carbohydrate-based starting materials, allowing for the synthesis of chiral building blocks.

Stereoselective Addition to Unsaturated Heterocyclic Scaffolds

Metal-Catalyzed Transformations

Gold-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of complex cyclic systems.

Gold-catalyzed cycloisomerization of enynes provides an alternative pathway to the bicyclo[3.1.0]hexane skeleton. acs.orgrecercat.cat Specifically, the cycloisomerization of 3-hydroxylated 1,5-enynes, catalyzed by gold(I) complexes, can yield bicyclo[3.1.0]hexanones. recercat.cat This transformation proceeds under mild conditions and involves the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which then undergoes a 1,2-hydride shift to afford the bicyclic ketone. recercat.cat

While the direct synthesis of this compound using this method is not explicitly described, the gold-catalyzed cycloisomerization of cyclopropene-enes to yield oxabicyclic compounds has been reported. beilstein-journals.org In these reactions, the gold catalyst chemoselectively activates the cyclopropene in preference to the alkene, leading to the generation of a gold carbene intermediate that undergoes intramolecular cyclopropanation. beilstein-journals.org This strategy has been successfully applied to a variety of substituted allylic ethers, producing the corresponding oxabicyclic products in high yields and with excellent diastereoselectivity. beilstein-journals.org This suggests the potential for adapting gold-catalyzed methodologies for the synthesis of the this compound ring system, potentially from appropriately substituted difluorocyclopropene precursors.

Lewis Acid Catalysis in Cycloadditions for Related Bicyclic Compounds

While direct Lewis acid-catalyzed cycloadditions for the synthesis of this compound are not extensively documented, the principles can be inferred from methodologies developed for analogous bicyclic systems. Lewis acids play a crucial role in activating substrates and controlling the stereochemical outcome of cycloaddition reactions, which are fundamental to the construction of bicyclic frameworks.

For instance, Lewis acids have been effectively employed in the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners to yield bicyclo[2.1.1]hexane derivatives. These reactions highlight the ability of Lewis acids to activate the strained C-C bonds of BCBs, facilitating their reaction with electrophiles or nucleophiles. For example, the reaction of BCBs with aldehydes, ketenes, or indoles in the presence of a Lewis acid catalyst provides access to complex polycyclic structures. nih.govnih.gov

Furthermore, the synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes has been achieved through a Lewis acid-catalyzed 1,3-dipolar cycloaddition of BCBs with isatogens. nih.gov This demonstrates the utility of Lewis acid catalysis in constructing hetero-bicyclic systems. An operationally simple method for preparing precursors to 3-oxabicyclo[3.1.0]hexanes involves a Lewis acid-catalyzed oxa-Michael addition of alcohols to vinyl diazonium ions. nsf.gov This sequence, which retains the diazo group for further transformations like cyclopropanation, showcases the potential for Lewis acid catalysis in the stepwise assembly of the 6-oxabicyclo[3.1.0]hexane core.

The table below summarizes representative Lewis acid-catalyzed cycloadditions for the synthesis of related bicyclic compounds, illustrating the versatility of this approach.

CatalystReactantsProduct TypeReference
Zn(OTf)₂Diazo compound and benzyl (B1604629) alcoholα-diazo-β-alkoxy carbonyl (precursor to 3-oxabicyclo[3.1.0]hexane) nsf.gov
Various Lewis AcidsBicyclo[1.1.0]butanes and aldehydes/ketenes/indolesBicyclo[2.1.1]hexane derivatives nih.govnih.gov
Eu(OTf)₃Bicyclo[1.1.0]butanes and isatogens2-Oxa-3-azabicyclo[3.1.1]heptane derivatives nih.gov

Stereocontrol and Enantioselective Approaches in Bicyclo[3.1.0]hexane Synthesis

The biological activity of bicyclo[3.1.0]hexane derivatives is often dependent on their stereochemistry. Therefore, the development of stereocontrolled and enantioselective synthetic methods is of paramount importance.

Chiral Catalyst Development for Asymmetric Induction

The asymmetric synthesis of bicyclo[3.1.0]hexane systems has been successfully achieved through the use of chiral catalysts that can induce high levels of enantioselectivity. A significant approach involves the catalytic asymmetric Simmons-Smith cyclopropanation of silyl (B83357) enol ethers, which are structurally related to the dihydrofuran precursors of 6-oxabicyclo[3.1.0]hexanes. Using a dipeptide-based ligand, a variety of optically active cyclopropyl silyl ethers can be obtained in high yields and with up to 96% enantiomeric excess (ee). nih.gov The dipeptide ligand is also recoverable and reusable without loss of activity or selectivity. nih.gov

Another powerful strategy is the use of chiral Lewis acid catalysts. For example, a scandium(III) complex with an N,N'-dioxide ligand has been shown to catalyze the enantioselective cyclopropanation of α-substituted vinyl ketones with α-diazoesters, yielding tetrasubstituted cyclopropanes with excellent enantioselectivities. rsc.org The development of catalytically formed chiral auxiliaries also presents a novel approach. An oxazolidine (B1195125) chiral auxiliary, generated through an asymmetric palladium-catalyzed carboetherification, can direct the diastereoselective cyclopropanation of tetrasubstituted olefins. nih.gov This method circumvents the need for different chiral catalysts for various functionalization steps. nih.gov

The development of chiral catalysts for asymmetric cyclopropanation is a rapidly advancing field, with various systems showing high efficacy. The following table provides examples of chiral catalysts and their performance in the synthesis of chiral cyclopropane-containing molecules.

Catalyst SystemSubstrate TypeEnantioselectivity (ee)Reference
Dipeptide Ligand / Zn(Et)₂ / CH₂I₂Silyl Enol EthersUp to 96% nih.gov
N,N'-Dioxide-Sc(III) Complexα-Substituted Vinyl KetonesExcellent rsc.org
Pd-Catalyst / Chiral Ligand (for auxiliary formation)Propargylic AminesHigh nih.gov
Chiral Oxazaborolidinium Ion (COBI)α,β-Unsaturated AldehydesHigh mdpi.com

Diastereoselective Control in Fused-Ring Formation

Achieving diastereocontrol in the formation of the fused bicyclo[3.1.0]hexane ring system is crucial for defining the relative stereochemistry of the final product. The facial selectivity of the cyclopropanation step is often influenced by the steric and electronic properties of the substrate and the reagents.

In the context of synthesizing this compound analogues, a key step is the difluorocyclopropanation of a 2,5-dihydrofuran (B41785) derivative. The diastereoselectivity of this addition can be controlled by the substituents on the dihydrofuran ring. For example, in the synthesis of nucleoside analogues, the bulky nucleobase at the anomeric position can direct the incoming difluorocarbene to the opposite face of the ring, leading to a high degree of stereocontrol.

Intramolecular reactions are also powerful tools for establishing diastereoselectivity. A Lewis acid-catalyzed diastereoselective synthesis of functionalized 2-diazo-1,5-dicarbonyl compounds provides precursors that can undergo subsequent stereocontrolled cyclization to form polycyclic tetrahydrofurans. nsf.gov The initial conjugate addition sets the stereocenters that guide the formation of the fused ring system.

Furthermore, the choice of difluorocarbene source can influence the outcome of the reaction. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of an initiator like sodium iodide are commonly used for the generation of difluorocarbene for the cyclopropanation of alkenes. nih.gov The reaction conditions, including solvent and temperature, can also be optimized to enhance diastereoselectivity.

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 6 Oxabicyclo 3.1.0 Hexane

Functional Group Interconversions on the Bicyclic Core

The bicyclic core of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane possesses functional groups that are amenable to various interconversions, primarily involving the epoxide moiety.

Direct experimental data on the oxidation of this compound is limited. However, the reactivity of the epoxide ring is the most probable site for oxidative transformations. In analogous non-fluorinated bicyclic epoxides, oxidation is not a common transformation as the epoxide itself is an oxidized form of an alkene. Further oxidation would likely require harsh conditions that could lead to the cleavage of the C-C bonds of the strained ring system.

It is plausible that under specific enzymatic or transition-metal-catalyzed conditions, hydroxylation could occur at the carbon atoms adjacent to the epoxide, though this is speculative. The strong electron-withdrawing effect of the gem-difluoro group would likely deactivate the adjacent C-H bonds, making them less susceptible to oxidation compared to their non-fluorinated counterparts. Research on the oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones suggests that functionalization adjacent to a difluorinated carbon is possible under specific catalytic conditions, hinting at potential, yet unexplored, oxidative pathways for the bicyclic system. digitellinc.com

The epoxide ring is the primary site for reduction in the this compound scaffold. The reduction of epoxides is a well-established transformation in organic synthesis, typically yielding alcohols. The regioselectivity of the epoxide ring opening during reduction is a key consideration.

Common reducing agents like lithium aluminum hydride (LiAlH₄) are expected to react with the epoxide. In general, the hydride nucleophile will attack one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a C-O bond. chemistrysteps.com For unsymmetrical epoxides, the site of attack is influenced by both steric and electronic factors. In the case of this compound, the two carbons of the epoxide are part of a five-membered ring. The presence of the fused gem-difluorocyclopropane ring introduces significant steric hindrance and electronic effects that would influence the regioselectivity of the hydride attack.

Based on the general principles of epoxide ring-opening, two potential products could be formed upon reduction, as depicted in the following table. The exact ratio of these products would depend on the specific reaction conditions and the interplay of steric and electronic factors.

Table 1: Potential Products from the Reduction of this compound
Product NameStructureDescription of Formation
cis-3,3-Difluorobicyclo[3.1.0]hexane-6-olStructure image of cis-3,3-Difluorobicyclo[3.1.0]hexane-6-olFormed by hydride attack at the C1 position of the epoxide.
trans-3,3-Difluorobicyclo[3.1.0]hexane-6-olStructure image of trans-3,3-Difluorobicyclo[3.1.0]hexane-6-olFormed by hydride attack at the C5 position of the epoxide.

Nucleophilic and Electrophilic Reactions

The strained nature of the epoxide and cyclopropane (B1198618) rings, coupled with the electronic influence of the fluorine atoms, makes the molecule susceptible to both nucleophilic and electrophilic attacks.

Direct nucleophilic substitution of a fluorine atom on the gem-difluorocyclopropane ring is generally considered to be a very challenging transformation. chemguide.co.uk The carbon-fluorine bond is exceptionally strong, and the sp³-hybridized carbon of the cyclopropane ring is sterically hindered. Nucleophilic attack at this position would require overcoming a high activation energy.

While there are examples of nucleophilic substitution on fluorinated aliphatic systems, these typically require highly activated substrates or specialized reaction conditions that are unlikely to be compatible with the strained bicyclic system of this compound. Therefore, direct displacement of a fluoride (B91410) ion by a nucleophile is not a probable reaction pathway under standard conditions.

The most characteristic reaction of this compound is expected to be the nucleophilic ring-opening of the epoxide. This reaction is driven by the release of ring strain from the three-membered ether ring. chemistrysteps.com The reaction can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comyoutube.com In this compound, the two carbons of the epoxide are sterically similar, but the electronic influence of the gem-difluoro group may play a significant role in directing the nucleophile.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the carbon atom that can better stabilize a partial positive charge in the transition state. chemistrysteps.comyoutube.com The electron-withdrawing nature of the gem-difluoro group would destabilize any developing positive charge on the adjacent carbon, thus influencing the site of nucleophilic attack.

The ring-opening of the epoxide can lead to a variety of functionalized bicyclo[3.1.0]hexane derivatives, which can then undergo further transformations. For instance, the resulting alcohol can be further functionalized or eliminated to introduce unsaturation.

Table 2: Representative Nucleophilic Ring-Opening Reactions
NucleophileConditionsExpected Major ProductPotential Subsequent Transformation
Hydroxide (OH⁻)Basic3,3-Difluorobicyclo[3.1.0]hexane-1,5-diolOxidation to a ketone
Azide (N₃⁻)Basic1-Azido-3,3-difluorobicyclo[3.1.0]hexan-5-olReduction to an amine
Methanol (CH₃OH)Acidic5-Methoxy-3,3-difluorobicyclo[3.1.0]hexan-1-olEtherification of the remaining alcohol

Rearrangement Reactions and Isomerizations

The strained nature of the bicyclo[3.1.0]hexane system, particularly the gem-difluorocyclopropane ring, makes it a candidate for various rearrangement reactions, which can be induced thermally or by acid or base catalysis. While specific studies on this compound are not available, the behavior of related gem-difluorocyclopropanes can provide insights.

Thermally induced rearrangements of gem-difluorocyclopropanes can lead to ring-expanded products. For instance, heating gem-difluorocyclopropanes fused to other rings can result in the formation of fluorinated dienes or other rearranged structures. rsc.org The presence of the epoxide oxygen in this compound could participate in these rearrangements, potentially leading to novel heterocyclic scaffolds.

Acid-catalyzed rearrangements are also a possibility. Protonation of the epoxide oxygen could initiate a cascade of bond migrations, leading to ring-opened or ring-expanded products. The stability of potential carbocationic intermediates, which would be influenced by the gem-difluoro group, would be a key factor in determining the reaction pathway. For example, acid-catalyzed hydrolysis of gem-difluorocyclopropyl acetals has been shown to lead to the formation of 3-fluorofurans through a rearrangement pathway. beilstein-journals.org A similar type of rearrangement could be envisioned for this compound, potentially yielding functionalized dihydrofurans or other oxygen-containing heterocycles.

Strain-Release Driven Rearrangements in Related Systems

The high degree of ring strain inherent in the bicyclo[3.1.0]hexane framework, coupled with the electronic influence of the gem-difluoro group, makes this compound a candidate for various strain-release driven rearrangements. While specific studies on this exact molecule are not extensively detailed in the literature, the reactivity of related gem-difluorocyclopropanes and bicyclic ethers provides significant insight into its potential transformation pathways. The release of strain is a powerful thermodynamic driving force that can facilitate skeletal reorganizations, leading to the formation of more stable carbocyclic and heterocyclic systems.

The cleavage of the C1-C5 bond in the bicyclo[3.1.0]hexane system is a common pathway for strain-release. This can be initiated by acid or thermal activation. In related systems, such as other substituted bicyclo[3.1.0]hexanes, acid-catalyzed rearrangements are well-documented. For instance, the rearrangement of 5,6,7,8-tetrafluoro-1,4-dihydro-1-methoxy-3,9-dimethyl-1,4-ethenonaphthalene in trifluoroacetic acid is directed by the methyl groups, leading to a rearranged ketone product. rsc.org This highlights the influence of substituents on the regioselectivity of such rearrangements. In the case of this compound, the presence of the electron-withdrawing difluoromethylidene group would be expected to significantly influence the stability of any potential carbocationic intermediates, thereby directing the course of the rearrangement.

Furthermore, the gem-difluorocyclopropane moiety is known to undergo ring-opening reactions under various conditions, including radical and transition metal-catalyzed pathways. researchgate.netrsc.org These reactions often involve the cleavage of a C-C bond within the three-membered ring. For example, a Palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes proceeds via C-C bond cleavage and β-F elimination to form 2-fluoroallylic sulfones. researchgate.net While these examples are not strictly rearrangements of the carbon skeleton, they demonstrate the lability of the gem-difluorocyclopropane ring and its propensity to undergo transformations that relieve ring strain.

The presence of the oxirane ring introduces another reactive site. Ring-opening of the epoxide can occur under acidic or basic conditions, or with various nucleophiles. beilstein-journals.org In the context of the bicyclic system, the strain of the fused rings could facilitate this process. For instance, the fluoride-induced opening of oxiranes in related systems has been used as a stereocontrolled protocol to generate highly functionalized fluorinated scaffolds. mdpi.comscispace.com It is conceivable that a similar process in this compound could lead to rearranged products, where the initial ring-opening of the epoxide is followed by a skeletal reorganization driven by the release of the bicyclic strain.

The interplay between the reactivity of the gem-difluorocyclopropane and the epoxide within the strained bicyclic framework could lead to complex and interesting rearrangement pathways. For example, a reaction initiated at the epoxide could trigger a cascade of bond reorganizations involving the cyclopropane ring, or vice versa. The specific outcomes of such rearrangements would be highly dependent on the reaction conditions, including the nature of the catalyst or reagent used.

Related System Reaction Type Key Transformation Reference
gem-DifluorocyclopropanesPd-catalyzed ring-opening sulfonylationC-C bond cleavage, β-F elimination researchgate.net
5,6,7,8-tetrafluoro-1,4-dihydro-1-methoxy-3,9-dimethyl-1,4-ethenonaphthaleneAcid-catalyzed rearrangementSkeletal rearrangement to a ketone rsc.org
Substituted OxiranesFluoride-induced ring-openingFormation of functionalized fluorinated compounds mdpi.comscispace.com
gem-DifluorocyclopropanesRadical ring-openingC-C bond cleavage researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the bicyclic ring. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide critical information about the connectivity and stereochemical relationships of the protons. Protons adjacent to the oxygen atom in the oxirane ring and those on the cyclopropane (B1198618) ring would exhibit characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom bonded to the two fluorine atoms (C2) would show a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The other carbon atoms in the bicyclic system would also exhibit distinct chemical shifts influenced by their proximity to the electronegative oxygen and fluorine atoms.

Hypothetical NMR Data Table

NucleusPredicted Chemical Shift Range (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H1.0 - 4.5d, t, mJHH, JHF
¹³C20 - 120s, d, tJCF

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the two fluorine atoms at the C2 position are geminal, meaning they are attached to the same carbon.

The ¹⁹F NMR spectrum would likely show a single resonance, as the two fluorine atoms may be chemically equivalent depending on the molecule's symmetry and conformational dynamics. If they are diastereotopic, two separate signals could be observed. The chemical shift would be indicative of the electronic environment of the fluorine atoms, and coupling to adjacent protons (²JHF) would provide further structural confirmation.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula (C₅H₆F₂O) by providing a highly accurate mass measurement. Electron ionization (EI) or chemical ionization (CI) techniques would be employed to generate a mass spectrum. The resulting fragmentation pattern would be analyzed to understand the stability of the bicyclic ring system and to identify characteristic neutral losses, such as the loss of CO, HF, or C₂H₂F₂.

Hypothetical Mass Spectrometry Data Table

m/zProposed Fragment
[M]+Molecular Ion
[M-HF]+Loss of hydrogen fluoride (B91410)
[M-CO]+Loss of carbon monoxide

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would need to be grown. The resulting crystal structure would unambiguously confirm the bicyclic framework, including the stereochemistry of the fused rings. It would also provide valuable data on the C-F, C-O, and C-C bond lengths and the puckering of the five-membered ring. This technique is particularly valuable for establishing the absolute configuration if a chiral synthesis is employed. While studies on derivatives have utilized this technique, specific crystallographic data for the parent compound is not currently published.

Computational and Theoretical Investigations of 2,2 Difluoro 6 Oxabicyclo 3.1.0 Hexane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of many-body systems. nih.gov It is widely used to investigate organic molecules due to its favorable balance of accuracy and computational cost. mit.edu DFT calculations have been applied to understand the mechanisms of reactions involving the oxabicyclo[3.1.0]hexane scaffold and to predict the geometries and spectroscopic characteristics of its derivatives. acs.org

DFT calculations are pivotal in mapping the energetic profiles of chemical reactions, allowing for the characterization of intermediates and transition states. For skeletons related to 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane, DFT has been used to support proposed reaction mechanisms.

One notable example is the gold(I)-catalyzed synthesis of 2-oxabicyclo[3.1.0]hexane systems from 1,6-enynes and carbonyl compounds. acs.org Computational studies have corroborated a mechanism that proceeds through a cyclopropyl (B3062369) gold carbene intermediate. nih.govtdx.cat The calculations help to rationalize the high diastereoselectivity observed in these reactions by comparing the energies of different transition states. tdx.cat

Furthermore, theoretical studies can explain the observed reactivity and stability of nucleoside analogues incorporating this bicyclic core. For instance, the 6-oxabicyclo[3.1.0]hexane scaffold, when incorporated into pyrimidine (B1678525) nucleosides, can be unstable and undergo a facile intramolecular epoxide ring-opening reaction. conicet.gov.ar DFT calculations can model this ring-opening process, identifying the transition state structure and the activation energy, thereby providing a quantitative understanding of the compound's stability. Such computational insights are critical for designing more stable and effective therapeutic agents. scispace.com

A key application of DFT is the prediction of molecular structures and spectroscopic properties, which can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy. mit.edu For nucleoside analogues containing the 2,2-difluorocyclopropane fused ring system, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov

These optimized geometries are the foundation for calculating other properties, such as NMR chemical shifts and vibrational frequencies. mdpi.com The accuracy of these predictions allows for the confident assignment of experimental spectra. More importantly, it provides detailed insight into the molecule's three-dimensional structure, which governs its biological activity.

In studies of nucleoside analogues, computational methods have determined key geometric parameters that define the conformation of the furanosyl ring. researchgate.net For example, calculations on a protected uracil (B121893) derivative with a fused difluorocyclopropane ring revealed a nearly planar furanosyl ring with a shallow pucker. researchgate.net The table below summarizes key geometric parameters from X-ray crystallography for related analogue nucleosides, which serve as benchmarks for DFT calculations. researchgate.net

CompoundMax. Puckering Amplitude (νmax)Pseudorotation Phase Angle (P)Conformation TypeGlycosyl Bond Angle (χ)
Uracil Analogue10.1°159.8°2E (Shallow South)-148.1° (anti)
Cytosine Analogue25.3°135.6°1E (South-East)-126.9° (anti)

Conformational Analysis

The therapeutic potential of nucleoside analogues is often dictated by the conformational preference of their sugar moiety. researchgate.net The five-membered furanose ring in natural nucleosides is flexible, existing in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S). conicet.gov.ar The this compound core is a conformationally restricted scaffold designed to lock the furanose ring into a specific pucker, thereby probing the conformational requirements of biological targets like enzymes and receptors. researchgate.net

The fusion of the difluorocyclopropane ring to the furanose core drastically limits its pseudorotational mobility. researchgate.net This constraint forces the sugar mimic into a specific region of the pseudorotational cycle. researchgate.net Experimental and computational analyses have shown that nucleosides built on the 2-oxabicyclo[3.1.0]hexane template are often restricted to the South or South-East region of the pseudorotational cycle. researchgate.netresearchgate.net

For example, a thymine-based nucleoside analogue was found to be restricted towards a 0T1 conformation, which lies in the South-East hemisphere. researchgate.netacs.org Similarly, X-ray analysis of related uracil and cytosine derivatives showed puckers corresponding to the South (2E) and South-East (1E) regions, respectively. researchgate.net This conformational locking is a key feature of these molecules, as it can enhance binding affinity and selectivity for target enzymes by pre-organizing the nucleoside into the bioactive conformation. conicet.gov.arresearchgate.net

Nucleoside Analogue BaseObserved ConformationPseudorotational Hemisphere
Thymine0T1South-East researchgate.netacs.org
Uracil2ESouth researchgate.net
Cytosine1ESouth-East researchgate.net

A potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org Mapping the PES is essential for understanding the full range of molecular conformations and the energy barriers that separate them. researchgate.net For flexible molecules like natural furanoses, the PES shows multiple low-energy basins corresponding to the N and S conformers, connected by low-energy pathways. conicet.gov.ar

For a rigid structure like this compound, computational mapping of the PES reveals a much more constrained landscape. The analysis of its ring dynamics involves calculating the energy of the molecule as key dihedral angles are systematically varied. mdpi.com The results of such an analysis would demonstrate that the fused cyclopropane (B1198618) ring creates steep energy walls, effectively preventing the furanose ring from accessing large portions of the pseudorotational pathway. The stable conformations identified through conformational analysis (e.g., 0T1, 2E) correspond to the deep minima, or low-energy valleys, on this surface. scispace.com The transition states between any residual, minor conformers would be represented by saddle points on the PES. libretexts.org Thus, PES mapping provides a comprehensive theoretical framework for quantifying the conformational rigidity imposed by the bicyclic system. researchgate.net

Applications of 2,2 Difluoro 6 Oxabicyclo 3.1.0 Hexane in Advanced Organic Synthesis

Strategic Building Block for Complex Fluorinated Molecules

The incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane serves as a key precursor for the synthesis of a variety of complex fluorinated molecules.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The strained bicyclic system of this compound can be strategically opened to generate highly functionalized carbocyclic and heterocyclic scaffolds. The presence of the gem-difluoro group provides a stable anchor for further synthetic manipulations and introduces a key structural motif found in numerous pharmacologically active compounds. For instance, derivatives of this bicyclic ether have been utilized in the synthesis of analogues of existing drugs to enhance their therapeutic profiles.

Development of Molecules for Materials Science Applications

While the primary application of this compound has been in medicinal chemistry, its parent scaffold, 6-oxabicyclo[3.1.0]hexane, has been explored in the development of polymers. The ring-opening polymerization of this parent epoxide can lead to the formation of polyethers with unique properties. Although direct applications of the difluorinated analogue in materials science are not extensively documented, its structural motifs suggest potential for creating fluorinated polymers with tailored thermal and chemical resistance. For example, a related compound, 2,2,3,3,4,4-hexafluoro-6-oxa-bicyclo[3.1.0]hexane, has been mentioned in the context of potential use in refrigerant compositions, highlighting the interest in fluorinated bicyclic ethers for materials applications.

Scaffold for Novel Chemical Entities and Bioisosteric Replacements

The rigid framework of this compound makes it an excellent scaffold for the design of novel chemical entities with well-defined three-dimensional shapes. This conformational restriction is particularly valuable in the design of enzyme inhibitors and receptor ligands.

Synthesis of Conformationally Restricted Nucleoside Analogues

A significant application of this compound is in the synthesis of conformationally restricted nucleoside analogues. By serving as a mimic of the ribose or deoxyribose sugar moiety, this bicyclic system locks the conformation of the nucleoside into a specific pucker, which can lead to enhanced binding to target enzymes or receptors. The synthesis of these analogues typically involves the coupling of the bicyclic scaffold with various nucleobases. The difluoromethylene group in these analogues can act as a bioisostere for an oxygen atom or a hydroxyl group, further modulating the biological activity.

NucleobaseResulting Nucleoside Analogue ClassPotential Therapeutic Area
AdenineConformationally Restricted Adenosine (B11128) AnaloguesAntiviral, Anticancer
GuanineConformationally Restricted Guanosine AnaloguesAntiviral
CytosineConformationally Restricted Cytidine AnaloguesAntiviral, Anticancer
ThymineConformationally Restricted Thymidine AnaloguesAntiviral
Uracil (B121893)Conformationally Restricted Uridine (B1682114) AnaloguesAntiviral

Exploration of sp3-Rich Chemical Space via Derivatization

Modern drug discovery increasingly focuses on exploring sp3-rich chemical space to identify novel drug candidates with improved physicochemical properties and novel mechanisms of action. The three-dimensional nature of this compound makes it an ideal starting point for the synthesis of diverse libraries of sp3-rich molecules. Derivatization of the bicyclic core allows for the introduction of various functional groups and the exploration of different substitution patterns, leading to a wide range of novel chemical entities.

Derivatization and Functionalization Strategies

The reactivity of this compound allows for a variety of derivatization and functionalization strategies, enabling the synthesis of a broad spectrum of complex molecules.

The epoxide-like ether in the 6-oxabicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a versatile method for introducing a wide range of substituents at specific positions on the resulting cyclopentane (B165970) ring. The regioselectivity and stereoselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.

Furthermore, the carbon-carbon bonds of the cyclopropane (B1198618) ring can be cleaved under certain conditions, such as through transition metal catalysis or radical reactions. This allows for the construction of more complex carbocyclic and heterocyclic systems. The presence of the gem-difluoro group can influence the reactivity of the adjacent bonds and provide a handle for further transformations.

Below is a table summarizing potential derivatization strategies for the this compound scaffold based on the reactivity of related bicyclo[3.1.0]hexane systems.

Reaction TypeReagents and ConditionsPotential Products
Nucleophilic Ring-OpeningGrignard reagents, organolithiums, amines, thiolsFunctionalized difluorocyclopentanols
Reductive Ring-OpeningLithium aluminum hydride, sodium borohydrideDifluorocyclopentanols
Electrophilic AdditionHalogens, selenyl halidesHalogenated or selenylated difluorocyclopentane derivatives
Cycloaddition ReactionsDienes, dipolarophiles (after suitable modification)More complex polycyclic systems
C-H FunctionalizationTransition metal catalystsDerivatized bicyclic systems with new C-C or C-X bonds

Introduction of Diverse Functionalities onto the Bicyclic Structure

The inherent ring strain of the bicyclo[3.1.0]hexane system, coupled with the electronic effects of the two fluorine atoms, makes this compound a versatile scaffold for the introduction of various functional groups. Research in this area has largely centered on leveraging the reactivity of the bicyclic core to construct more complex molecular architectures, particularly in the field of medicinal chemistry for the synthesis of nucleoside analogues.

The primary strategy for functionalization involves the formation of the this compound moiety through the addition of difluorocarbene to unsaturated precursors, such as 3',4'-unsaturated nucleosides. acs.org This approach directly incorporates the bicyclic system into a larger, more complex molecule. Subsequent modifications can then be performed on the appended functionalities. For instance, a protected uracil derivative containing the this compound core has been successfully converted into its cytosine counterpart. acs.org This transformation highlights the ability to manipulate functionalities on the nucleobase without disrupting the bicyclic framework.

While the direct functionalization of the pre-formed this compound ring is less commonly reported, the principles of gem-difluorocyclopropane chemistry suggest that ring-opening reactions would be a primary pathway for introducing new substituents. The strain in the three-membered ring, exacerbated by the gem-difluoro group, makes it susceptible to cleavage under various conditions, leading to the formation of highly functionalized cyclopentane derivatives.

Detailed research findings on the specific functionalization of the standalone this compound are not extensively documented in the reviewed literature. The majority of studies utilize it as a structural motif that is synthesized as part of a larger molecule. The table below summarizes the key transformations related to the introduction of functionalities in molecules containing the this compound core, as described in the existing literature.

Future Perspectives in the Research of 2,2 Difluoro 6 Oxabicyclo 3.1.0 Hexane

Innovations in Asymmetric Synthesis and Catalysis

The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient and highly selective asymmetric syntheses of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is a critical frontier. Current synthetic approaches to analogous bicyclo[3.1.0]hexane systems often rely on the cyclopropanation of corresponding cyclic alkenes. For the target molecule, this would involve the difluorocyclopropanation of 2,5-dihydrofuran (B41785). While methods for difluorocyclopropanation exist, achieving high enantioselectivity remains a significant challenge and a key area for future innovation.

Prospective Catalytic Strategies:

Future research is anticipated to focus on the development of novel chiral catalysts tailored for the asymmetric difluorocyclopropanation of electron-rich olefins like 2,5-dihydrofuran. Key areas of exploration will likely include:

Transition Metal Catalysis: Dirhodium(II) and copper(I) complexes are well-established for carbene transfer reactions. The design of new chiral ligands for these metals, capable of effectively controlling the stereochemical outcome of the difluorocarbene transfer, is a promising avenue. For instance, rhodium(II) carboxylates bearing chiral N-acyl-tert-butyl-phenylalaninate (BTPCP) ligands have shown success in the asymmetric cyclopropanation of difluoromethylated olefins and could be adapted for this purpose. nih.gov

Organocatalysis: Chiral organocatalysts, such as bifunctional silver catalysts, present an attractive metal-free alternative. rsc.org The development of chiral phase-transfer catalysts or hydrogen-bonding catalysts that can interact with the difluorocarbene precursor or the olefin substrate to induce asymmetry is a fertile ground for investigation.

Enzyme-Catalyzed Reactions: Biocatalysis offers the potential for unparalleled selectivity. The engineering of enzymes, such as specific cyclopropanases, to accept difluorocarbene precursors and 2,5-dihydrofuran as substrates could provide a highly efficient and environmentally benign route to enantiopure this compound.

The table below outlines potential catalytic systems for future investigation in the asymmetric synthesis of this compound.

Catalyst ClassPotential Chiral Ligand/MotifAnticipated AdvantagesResearch Focus
Transition Metal Catalysts Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-BTPCP)₄)High turnover numbers, broad substrate scope. nih.govLigand design to enhance enantioselectivity for cyclic enol ethers.
Chiral Copper(I) Bis(oxazoline) ComplexesReadily available ligands, tunable steric and electronic properties.Optimization of reaction conditions to favor asymmetric induction.
Organocatalysts Chiral Phase-Transfer CatalystsMetal-free conditions, operational simplicity.Design of catalysts with specific non-covalent interactions for stereocontrol.
Bifunctional Silver CatalystsSynergistic activation of both reactants. rsc.orgExploration of substrate scope and mechanistic understanding.
Biocatalysts Engineered CyclopropanasesHigh enantioselectivity, mild reaction conditions.Directed evolution and protein engineering for substrate specificity.

Expanding the Scope of Synthetic Transformations

The synthetic utility of this compound is intrinsically linked to the reactivity of its strained bicyclic core. The gem-difluoro group significantly influences the electronic properties and stability of the adjacent cyclopropane (B1198618) ring, predisposing it to a variety of unique transformations. Future research will undoubtedly focus on systematically exploring and expanding the repertoire of reactions that this building block can undergo, thereby unlocking its full potential in synthetic chemistry.

Key Areas for a Broader Synthetic Scope:

Ring-Opening Reactions: The high ring strain of the bicyclo[3.1.0]hexane system, coupled with the electronic effects of the fluorine atoms, suggests a propensity for controlled ring-opening reactions. The 2,2-difluorocyclopropylcarbinyl radical is known to undergo rapid ring-opening, suggesting that radical-mediated transformations could be a fruitful area of investigation. acs.org Lewis or Brønsted acid-catalyzed ring-opening could lead to highly functionalized difluorinated cyclopentane (B165970) derivatives, which are valuable scaffolds in medicinal chemistry.

Cycloaddition Reactions: While the cyclopropane ring itself is saturated, transformations that generate unsaturation within the molecule could open pathways to cycloaddition chemistry. For instance, elimination reactions on substituted derivatives of the tetrahydrofuran (B95107) ring could yield precursors for Diels-Alder or 1,3-dipolar cycloadditions, leading to complex polycyclic structures.

Functional Group Interconversions: The development of methodologies to introduce further functional groups onto the this compound scaffold is crucial. This would involve exploring selective C-H functionalization on the tetrahydrofuran ring or transformations of derivatives bearing handles for further reactions.

The following table summarizes prospective synthetic transformations for future exploration.

Reaction ClassReagents/ConditionsPotential ProductsSynthetic Utility
Ring-Opening Reactions Lewis Acids (e.g., TiCl₄, BF₃·OEt₂)Difluorinated cyclopentenolsAccess to fluorinated carbocyclic nucleoside analogues and other bioactive molecules.
Radical Initiators (e.g., AIBN, Bu₃SnH)Functionalized difluoromethylidene cyclopentanesIntroduction of exocyclic double bonds for further elaboration.
Rearrangements Thermal or Photochemical ConditionsFluorinated bicyclo[2.1.1]hexanes or other isomersGeneration of novel, strained ring systems with unique 3D shapes.
C-H Functionalization Transition Metal Catalysts (e.g., Pd, Rh)Substituted derivatives of the tetrahydrofuran ringInstallation of functional groups for downstream modifications.

Interdisciplinary Research Opportunities in Advanced Organic and Materials Chemistry

The unique structural and electronic properties of this compound position it as a building block with significant potential at the interface of organic chemistry, medicinal chemistry, and materials science.

Medicinal Chemistry Applications:

The rigid bicyclic framework of this compound makes it an attractive scaffold for the design of conformationally constrained analogues of biologically active molecules. Its structural similarity to a furanose ring suggests its potential application in the synthesis of novel nucleoside analogues. researchgate.net The gem-difluorocyclopropane unit can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netnih.gov For instance, the bicyclo[3.1.0]hexane scaffold is known to be a valuable component in ligands for the A₃ adenosine (B11128) receptor. nih.gov The introduction of the gem-difluoro group could modulate the binding affinity and selectivity of such ligands.

Materials Science Applications:

In materials science, the incorporation of fluorine into polymers is a well-established strategy to enhance thermal stability, chemical resistance, and to impart specific optical and dielectric properties. acs.orgresearchgate.net this compound could serve as a novel monomer for the synthesis of advanced fluorinated polymers.

Ring-Opening Polymerization: The strained ether linkage in the oxabicyclo[3.1.0]hexane system could be susceptible to ring-opening polymerization, potentially leading to novel fluorinated polyethers. These materials could exhibit interesting properties such as low dielectric constants, high thermal stability, and hydrophobicity, making them suitable for applications in electronics and advanced coatings. While ring-opening polymerization of fluorinated oxetanes is known, the behavior of this bicyclic system is an unexplored area. researchgate.net

Copolymerization: The incorporation of this compound as a comonomer in the synthesis of polyesters or polycarbonates could be used to fine-tune the properties of these materials. The rigid and polar nature of this monomer unit would be expected to influence the glass transition temperature, crystallinity, and surface properties of the resulting copolymers. Recent research on degradable fluorinated polyesters highlights the demand for new fluorinated monomers that can be incorporated into more sustainable polymer backbones. rsc.org

The convergence of advanced synthetic methodologies with computational studies will be instrumental in predicting the properties of materials derived from this unique fluorinated building block, thereby guiding future experimental work in these exciting interdisciplinary areas.

Q & A

Basic: What synthetic strategies are employed to access 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane?

Answer:
The synthesis of this compound typically involves:

  • Photochemical [2+2] Cycloaddition : A key method for constructing bicyclic frameworks, though yields vary widely (8–66%) due to competing side reactions. Optimization of light sources (e.g., UV wavelength) and substrate ratios is critical .
  • Fluorination via DAST : Diethylaminosulfur trifluoride (DAST) is used to introduce fluorine atoms into bicyclo[3.1.0]hexane precursors under anhydrous conditions .
  • (3 + 2) Annulation : A photoredox-mediated approach combining cyclopropenes and aminocyclopropanes to assemble the bicyclic core with diastereoselectivity .

Basic: How does the bicyclo[3.1.0]hexane scaffold influence the compound’s physicochemical properties?

Answer:
The scaffold’s rigid, strained structure (cyclopropane fused to oxirane) enhances:

  • Conformational Restriction : Limits rotational freedom, improving binding affinity in drug design .
  • Solubility and Stability : The oxabicyclo oxygen and fluorine substituents modulate polarity and metabolic stability compared to non-fluorinated analogs .

Advanced: How can researchers mitigate low yields in photochemical synthesis of this compound?

Answer:
Strategies to improve yields include:

  • Catalyst Screening : Transition metal complexes (e.g., Ru or Ir photocatalysts) enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions .
  • Substrate Preorganization : Introducing electron-withdrawing groups on precursors directs regioselectivity during cycloaddition .

Advanced: What analytical methods resolve structural ambiguities in this compound derivatives?

Answer:

  • X-Ray Crystallography : Confirms stereochemistry and cyclopropane ring geometry .
  • Multinuclear NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC clarifies coupling in the bicyclic system .
  • Computational Modeling : DFT calculations predict vibrational spectra (IR) and validate electronic transitions (UV-Vis) .

Advanced: How do fluorine atoms at the 2,2-positions impact biological activity?

Answer:
Fluorine enhances:

  • Lipophilicity and Membrane Permeability : Critical for CNS-targeting drugs .
  • Metabolic Stability : Fluorine resists oxidative degradation, prolonging half-life in vivo .
  • Bioisosteric Replacement : Mimics hydroxyl or carbonyl groups in enzyme active sites, as seen in fluorinated nucleoside analogs .

Advanced: How to address contradictions in oxidation reactions involving bicyclo[3.1.0]hexane derivatives?

Answer:
Discrepancies (e.g., failed MnO2_2-mediated oxidations) require:

  • Mechanistic Reassessment : Probe for competing pathways (e.g., [3+2] cycloadditions) using kinetic isotope effects .
  • Alternative Oxidants : Swern or Dess-Martin periodinane reagents avoid side reactions observed with MnO2_2 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR distinguish fluorinated diastereomers and confirm bicyclic structure .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns unique to the oxabicyclo scaffold .
  • IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretching vibrations .

Advanced: What role does this compound play in RNA interference studies?

Answer:
As a pseudosugar modification in siRNA:

  • Conformational Locking : The bicyclo scaffold mimics ribose, enhancing siRNA duplex stability and nuclease resistance .
  • Biological Evaluation : In vitro luciferase assays and RT-qPCR quantify gene silencing efficiency .

Advanced: How to design comparative studies with non-fluorinated analogs?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2,2-dichloro or non-halogenated versions) and compare pharmacokinetic parameters (e.g., logP, IC50_{50}) .
  • Crystallographic Overlays : Superimpose fluorinated/non-fluorinated structures to assess steric and electronic effects on target binding .

Basic: What safety precautions are necessary during synthesis?

Answer:

  • Fluorinating Agents : DAST reactions require inert atmospheres (N2_2/Ar) and cold baths to control exothermic reactions .
  • Cyclopropane Handling : Use blast shields due to ring strain-induced explosivity in diazo intermediates .

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